molecular formula C10H9ClN2O B2695462 N-[(3-chlorophenyl)methyl]-2-cyanoacetamide CAS No. 64488-08-0

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide

Cat. No.: B2695462
CAS No.: 64488-08-0
M. Wt: 208.65
InChI Key: BSFAHGRCRCEWMR-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-cyanoacetamide (CAS: 17722-12-2; molecular formula: C₁₀H₉ClN₂O) is a substituted acetamide featuring a 3-chlorobenzyl group attached to the nitrogen atom and a cyano (-CN) group at the α-position of the acetamide backbone. It serves as a key intermediate in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAHGRCRCEWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorobenzyl chloride with cyanoacetamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzylamine and cyanoacetic acid.

    Reduction: 3-chlorobenzylamine.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development. Its derivatives have demonstrated potential as chemotherapeutic agents due to their ability to interact with specific biological targets. For instance, studies have shown that modifications to the cyanoacetamide structure can enhance antimicrobial and anticancer activities .

Table 1: Biological Activities of N-[(3-chlorophenyl)methyl]-2-cyanoacetamide Derivatives

DerivativeActivity TypeObserved EffectReference
N-(4-(aminosulfonyl)phenyl)-2-cyanoacetamideAntimicrobialEffective against Gram-positive bacteria
α,β-unsaturated 2-cyanoacetamidesAnticancerSignificant cytotoxicity in MCF-7 cells
Various thiazole derivativesAntimicrobialInhibition of bacterial growth

Biological Research

This compound has been utilized in various biological studies to evaluate its effects on cellular mechanisms. For instance, in vitro studies have indicated that certain derivatives can inhibit specific enzymes or modulate signaling pathways, making them valuable tools in understanding disease processes .

Case Study: Antimicrobial Evaluation

  • Objective : To assess the efficacy of synthesized derivatives against common pathogens.
  • Findings : Several derivatives exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL .

Industrial Applications

Beyond its medicinal uses, this compound is also relevant in industrial chemistry for the production of specialty chemicals and advanced materials. Its unique reactivity allows it to serve as a precursor for various chemical reactions that yield valuable industrial products .

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The meta-chloro substitution in this compound contrasts with the para-chloro in its benzyl analog (N-(4-chlorobenzyl)-2-cyanoacetamide). This positional difference impacts dipole moments and crystal packing, as seen in crystallographic studies of related compounds .
  • Functional Groups: The cyano group enhances electrophilicity at the α-carbon compared to methoxy or chloro substituents, making it more reactive in nucleophilic addition reactions .

Binding Affinity and Pharmacological Potential

The cyano group in the target compound may enhance interactions with catalytic sites due to its strong electron-withdrawing nature.

Biological Activity

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide, a compound characterized by its unique structural features, has garnered attention in various biological studies due to its promising pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound consists of a cyanoacetamide functional group substituted with a 3-chlorobenzyl moiety. This structural configuration is critical for its biological activity, influencing its interaction with biological targets.

This compound exhibits several biological activities through various mechanisms:

  • Inhibition of Specific Enzymatic Pathways : Research indicates that this compound acts as an inhibitor of exchange proteins directly activated by cAMP (EPAC), which are crucial in mediating signaling pathways related to cell proliferation and migration. The compound has been shown to inhibit EPAC-mediated guanine nucleotide exchange factor (GEF) activity, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Antitumor Activity : Preliminary studies have demonstrated that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects and reduced cell migration and invasion capabilities in pancreatic ductal adenocarcinoma models .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential. In vitro studies have reported significant activity against several bacterial strains, suggesting its utility as a potential antimicrobial agent .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • In a study involving pancreatic cancer cells, treatment with this compound resulted in decreased cell viability and migration. The compound's mechanism appears to involve the inhibition of Akt phosphorylation and subsequent downstream signaling pathways .
  • Antimicrobial Evaluation :
    • A series of derivatives related to this compound were tested for antimicrobial activity. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted the importance of the chlorophenyl substitution in enhancing biological activity. Modifications at various positions on the phenyl ring significantly influenced the potency of the compound against both cancerous and microbial targets .

Data Tables

Biological ActivityIC50 ValueTarget/Cell Line
EPAC Inhibition4.4 μM (EPAC1)EPAC-mediated signaling
Antitumor ActivityVaries by cell linePancreatic ductal adenocarcinoma
Antimicrobial Activity0.22 μg/mLVarious bacterial strains

Q & A

Q. What are the recommended synthetic routes for N-[(3-chlorophenyl)methyl]-2-cyanoacetamide?

  • Methodological Answer : A common approach involves multi-step synthesis starting with substitution reactions under alkaline conditions, followed by reduction and condensation. For example:

Substitution : React 3-chloro-4-fluoronitrobenzene with a benzyl alcohol derivative (e.g., 2-pyridinemethanol) to introduce the chlorophenylmethyl group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ cyanoacetic acid with a condensing agent (e.g., DCC or EDC) to form the cyanoacetamide moiety .
Alternative routes include C-amidoalkylation of aromatics using chloroacetamide intermediates, as demonstrated in trichloroethyl derivatives .

  • Key Considerations :
  • Optimize reaction conditions (temperature, solvent, catalyst) to improve yield and purity.
  • Monitor intermediates via TLC or HPLC to ensure stepwise progression.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound?

  • Methodological Answer : IR Spectroscopy :
  • C≡N stretch : Sharp peak near ~2200 cm⁻¹ confirms the cyano group.
  • N-H bend (amide) : Peaks at ~1550–1650 cm⁻¹ .
  • C=O stretch (amide) : Strong absorption at ~1650–1750 cm⁻¹ .

Q. NMR Spectroscopy :

  • ¹H NMR :
  • Aromatic protons (3-chlorophenyl): δ 7.2–7.5 ppm (multiplet).
  • Methylene protons (CH₂): δ 4.2–4.5 ppm (singlet or doublet).
  • Amide NH: δ 8.0–8.5 ppm (broad, exchangeable) .
  • ¹³C NMR :
  • Cyano carbon: δ ~115–120 ppm.
  • Amide carbonyl: δ ~165–170 ppm .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) for structural validation .

Q. What functional groups in this compound are most reactive?

  • Methodological Answer :
  • Cyano Group (-C≡N) : Susceptible to reduction (e.g., catalytic hydrogenation to amines) or nucleophilic addition .
  • Acetamide (-NHCO-) : Participates in hydrogen bonding, hydrolysis (under acidic/basic conditions), or condensation reactions .
  • 3-Chlorobenzyl Group : Electrophilic aromatic substitution (e.g., halogenation) or cross-coupling (e.g., Suzuki) at the para position .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of This compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to assess reactivity and charge distribution. For example, MESP analysis reveals electrophilic/nucleophilic regions .

  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions using force fields (e.g., AMBER).

  • Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

    • Data Table :
PropertyComputational ValueExperimental Reference
HOMO-LUMO Gap (eV)4.2–4.8
Dipole Moment (Debye)5.1–5.5

Q. How does the presence of the 3-chlorobenzyl group influence the compound's biological activity?

  • Methodological Answer :
  • Lipophilicity : The chlorophenyl group enhances membrane permeability (logP ~2.1) .
  • Target Interactions : Chlorine acts as a hydrogen-bond acceptor, potentially binding to kinase active sites (e.g., EGFR) .
  • Toxicity Screening : Use in vitro assays (e.g., MTT on HepG2 cells) to compare with non-chlorinated analogs .

Q. What strategies can resolve contradictions in toxicity data across studies?

  • Methodological Answer :

Meta-Analysis : Aggregate data from in vitro (e.g., Ames test) and in vivo (rodent models) studies to identify dose-dependent trends .

Isomer Purity Check : Verify if toxicity arises from impurities (e.g., unreacted intermediates) via LC-MS .

Mechanistic Studies : Use transcriptomics/proteomics to differentiate genotoxic vs. metabolic effects .

Q. What environmental degradation pathways are plausible for this compound?

  • Methodological Answer :
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor by HPLC for byproducts (e.g., dechlorinated derivatives) .

  • Biodegradation : Use soil microcosms or activated sludge to assess microbial breakdown (half-life estimation) .

  • Hydrolysis : Test stability at varying pH (e.g., pH 2–12) to identify labile bonds (e.g., amide or cyano groups) .

    • Data Table :
PathwayHalf-Life (Days)Major Byproducts
Aqueous Hydrolysis (pH 7)>30None detected
Soil Biodegradation14–283-Chlorobenzoic acid

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